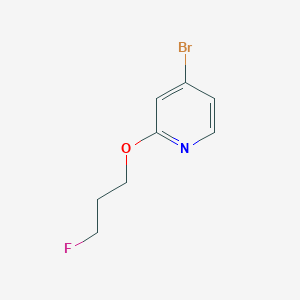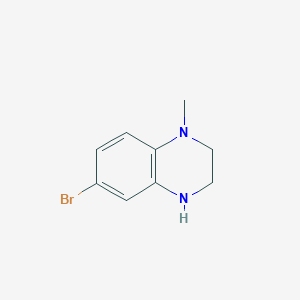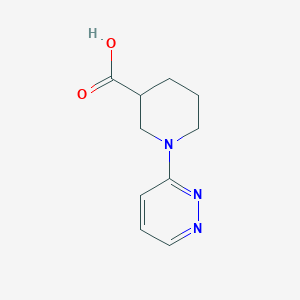
4-(Bromomethyl)-3-chloropyridine hydrobromide
Vue d'ensemble
Description
4-(Bromomethyl)-3-chloropyridine hydrobromide is a chemical compound with the molecular formula C6H5BrClN·HBr. It is a substituted pyridine derivative, where the pyridine ring is substituted with a bromomethyl group at the 4-position and a chlorine atom at the 3-position. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-chloropyridine hydrobromide is utilized in several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the preparation of advanced materials, including polymers and coordination complexes.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Chemical Synthesis: The compound is a valuable building block in the synthesis of heterocyclic compounds and natural product analogs.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-(Bromomethyl)-3-chloropyridine hydrobromide plays a crucial role in biochemical reactions, particularly in the formation of diamines when it reacts with compounds like 1,2-ethanediamine and 1,3-propanediamine . This compound interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it is used in the preparation of benzoxazine derivatives, which are important in medicinal chemistry . The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds, thereby modifying the structure and function of the target molecules.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various enzymes involved in metabolic pathways, leading to changes in the cellular environment . The compound’s ability to modify proteins and enzymes can result in altered cellular responses, which are crucial for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes . These molecular interactions are essential for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic state of cells, affecting their growth and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to different cellular compartments, depending on its interactions with intracellular proteins . This distribution is crucial for its activity, as it determines the compound’s accessibility to its target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its function . It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s activity and its interactions with other biomolecules, thereby affecting its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-chloropyridine hydrobromide typically involves the bromination of 3-chloropyridine followed by the introduction of a bromomethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) at elevated temperatures to achieve the desired bromination .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. One such method includes the use of 5-methylnicotinic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and bromination to yield the desired product with a high overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-chloropyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-chloropyridine hydrobromide depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target biomolecules, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar structure but lacks the chlorine substitution at the 3-position.
3-(Bromomethyl)pyridine hydrobromide: Bromomethyl group at the 3-position instead of the 4-position.
4-(Chloromethyl)pyridine hydrobromide: Chloromethyl group instead of bromomethyl.
Uniqueness
4-(Bromomethyl)-3-chloropyridine hydrobromide is unique due to the presence of both bromomethyl and chlorine substituents on the pyridine ring. This dual substitution pattern imparts distinct reactivity and allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-(bromomethyl)-3-chloropyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSQLOOWSVEQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)


![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)





